(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid
Description
Historical Development of Fluorinated Pyrrolidine Chemistry
The pyrrolidine ring has served as a foundational scaffold in medicinal chemistry since the mid-20th century, prized for its conformational rigidity and ability to mimic bioactive peptide structures. Early work focused on non-fluorinated derivatives, such as proline analogs, but the introduction of fluorine atoms in the 1980s marked a paradigm shift. Fluorination emerged as a strategy to modulate electronic properties, improve metabolic stability, and enhance binding affinity through polar interactions.
A pivotal advancement occurred with the synthesis of polyhydroxylated pyrrolidines, or aza-sugars, which demonstrated potent inhibition of carbohydrate-processing enzymes like α-glucosidase and aldose reductase. These studies revealed that fluorinated pyrrolidines could achieve superior target engagement compared to their non-fluorinated counterparts. For example, Da Silva et al. developed 1,4-dideoxy-1,4-imino-l-arabinitol, a polyhydroxylated pyrrolidine with 100-fold greater α-glycosidase inhibitory activity than its natural enantiomer. This work underscored fluorine’s capacity to fine-tune molecular recognition.
The 2010s witnessed systematic exploration of trifluoromethyl- and trifluoroethyl-substituted pyrrolidines. Asymmetric synthesis techniques enabled precise stereochemical control, as demonstrated by Dolfen et al., who achieved diastereoselectivities >99/1 in the preparation of 2-(trifluoromethyl)pyrrolidines via aziridinium intermediates. Concurrently, Guazzelli et al. optimized reductive amination protocols to access dual-target inhibitors for diabetes management, highlighting fluorine’s role in multi-pharmacophore design.
Significance of Trifluoroethyl-Substituted Pyrrolidines in Research
The 2,2,2-trifluoroethyl group has become a cornerstone of modern heterocyclic chemistry due to its unique physicochemical profile. With a Hansch π parameter of 0.88 and a strong electron-withdrawing effect (σ~m~ = 0.43), this substituent simultaneously increases lipophilicity and stabilizes adjacent charges. In the context of pyrrolidines, trifluoroethylation at the 4-position induces predictable conformational biases. For instance, X-ray crystallography of 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride reveals a puckered ring with axial orientation of the CF~3~CH~2~ group, minimizing steric clashes with the N-protecting group.
This stereoelectronic tuning has enabled trifluoroethylpyrrolidines to serve as:
- Enzyme inhibitors : The electron-deficient trifluoroethyl group stabilizes transition-state analogs in glycosidase binding pockets.
- Ferroelectric materials : (S)-3-Fluoropyrrolidine hydrochloride forms coordination complexes with cadmium, achieving room-temperature ferroelectricity (T~c~ = 303 K).
- Kinase targeting : Pyrazolopyridazine inhibitors incorporating (S)-3-fluoropyrrolidine exhibit pIC~50~ values of 6.73 against tyrosine-regulated kinases.
Evolution of Stereochemically Defined Fluorinated Heterocycles
Stereochemical precision in fluorinated pyrrolidines became achievable through three key innovations:
- Chiral pool synthesis : Early routes used natural chiral building blocks like Garner’s aldehyde to control absolute configuration.
- Organocatalytic asymmetric induction : Thiourea-catalyzed Michael additions of trifluoromethylketones to nitroolefins provided γ-nitro carbonyl intermediates with >90% ee.
- Diastereoselective cyclizations : Treatment of 2-trifluoroethylated azetidines with nucleophiles yielded 3,4-disubstituted pyrrolidines with dr >99/1.
A landmark study by Dolfen et al. illustrated the power of aziridinium intermediates for stereocontrol. By reacting enantiopure 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines with nucleophiles, they obtained 3,4-disubstituted pyrrolidines with predictable configurations at C3 and C4. Density functional theory (DFT) calculations confirmed that nucleophilic attack occurs trans to the trifluoroethyl group, enforcing the observed diastereoselectivity.
Importance of N-Protected Pyrrolidine-3-carboxylic Acid Scaffolds in Academic Research
N-protected pyrrolidine-3-carboxylic acids have emerged as versatile intermediates for peptide mimetics and enzyme inhibitors. The Boc-protected derivative in particular combines stability under basic conditions with facile deprotection using trifluoroacetic acid. Key applications include:
Table 1: Applications of N-Protected Pyrrolidine-3-carboxylic Acids
Properties
CAS No. |
2089650-63-3 |
|---|---|
Molecular Formula |
C12H18F3NO4 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-7(4-12(13,14)15)8(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
MHOUKZNMYFKVEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC(F)(F)F |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoroethyl group and a carbamate moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C16H21F3N2O4
- Molecular Weight : 348.35 g/mol
- CAS Number : 951742-88-4
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Cell Line Studies : In vitro assays using human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated that treatment with this compound significantly reduced cell viability. For instance, at a concentration of 100 µM, cell viability decreased to approximately 63.4% in A549 cells compared to untreated controls (p < 0.05) .
- Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death in sensitive cancer cell lines. This suggests that it may serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have also been explored.
- Broad Spectrum Activity : Preliminary screening against various bacterial strains indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The MIC values for effective compounds ranged from 32 µg/mL to over 128 µg/mL depending on the bacterial strain tested, indicating varying degrees of potency .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Lung Cancer Models : In a study involving A549 cells treated with the compound, researchers observed a dose-dependent reduction in cell viability and increased markers of apoptosis such as Annexin V positivity and caspase activation .
- Antimicrobial Efficacy Trials : A series of trials assessed the antimicrobial efficacy against multidrug-resistant strains. Compounds derived from pyrrolidine frameworks showed promising results with specific modifications enhancing their activity against resistant strains .
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 100 µM | Apoptosis induction |
| Antimicrobial | S. aureus | 32 µg/mL | Cell wall synthesis inhibition |
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves:
Protection of the pyrrolidine nitrogen using Boc (tert-butyloxycarbonyl) anhydride in dichloromethane (DCM) at room temperature .
Introduction of the trifluoroethyl group via alkylation or coupling reactions. For example, trifluoroethyl iodide with cesium carbonate in DMF under inert atmosphere at 60°C .
Deprotection and purification using aqueous HCl (e.g., 6M HCl at 90°C for 12 hours), followed by column chromatography or recrystallization .
-
Key Conditions : Palladium catalysts (e.g., Pd(OAc)₂), tert-butyl XPhos ligand, and inert atmosphere (e.g., N₂) for coupling steps .
Synthetic Step Reagents/Catalysts Conditions Yield Protection Boc anhydride, DCM RT, 12h ~85% Trifluoroethyl group introduction Trifluoroethyl iodide, Cs₂CO₃ DMF, 60°C, inert atmosphere ~72% Deprotection HCl (aq.) 90°C, 12h ~90%
Q. How can researchers confirm the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : To determine enantiomeric excess by comparing retention times with known standards .
- NMR Spectroscopy : Use - and -NMR to analyze coupling constants and spatial arrangements (e.g., NOE experiments) .
- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures (applied to analogous compounds in ) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Byproducts from incomplete coupling : Remove via silica gel chromatography using ethyl acetate/hexane gradients .
- Residual solvents (DMF, DCM) : Detect via GC-MS and eliminate under reduced pressure .
- Diastereomeric impurities : Separate using preparative chiral HPLC with amylose-based columns .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the trifluoroethyl substituent?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂/XPhos () with Cu-based catalysts () for cross-coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF vs. toluene) to stabilize intermediates .
- Temperature Gradients : Optimize between 40–100°C to balance reaction rate and decomposition .
Q. How should researchers resolve contradictions in reported synthetic methodologies for similar pyrrolidine derivatives?
- Methodological Answer :
- Comparative Studies : Replicate methods from conflicting sources (e.g., cesium carbonate vs. potassium carbonate as base) and analyze yields/purity via LC-MS .
- Mechanistic Probes : Use DFT calculations to predict transition states for key steps (e.g., C-F bond formation) .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves .
- Binding Studies : Use surface plasmon resonance (SPR) to quantify receptor affinity .
Safety and Handling
Q. What precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DCM) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
